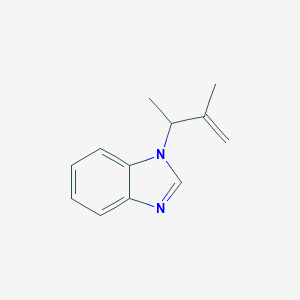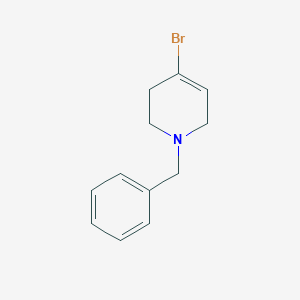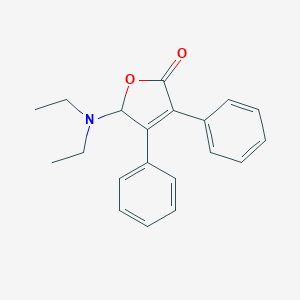
2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one, also known as DDAO, is a fluorescent dye that is widely used in scientific research. It has a unique chemical structure that makes it highly useful in a variety of applications, including bioimaging, protein labeling, and cell tracking. In
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one is based on its ability to bind to proteins and other biomolecules. When 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one binds to a target molecule, it emits light in the green-yellow range, allowing researchers to visualize the target in real-time. This makes it a highly useful tool for studying cellular processes and protein interactions.
Efectos Bioquímicos Y Fisiológicos
2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one has been shown to have minimal biochemical and physiological effects on cells and tissues. It is generally considered to be non-toxic and non-invasive, making it an ideal tool for studying living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one in lab experiments is its high sensitivity and specificity. It is able to detect even small amounts of target molecules, making it highly useful for studying cellular processes and protein interactions. However, there are also some limitations to using 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one. For example, it requires specialized equipment and expertise to use effectively, and it may not be suitable for all types of experiments.
Direcciones Futuras
There are many potential future directions for research involving 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one. One area of interest is the development of new applications for 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one in bioimaging and protein labeling. Another area of interest is the development of new synthesis methods for 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one that are more efficient and cost-effective. Additionally, there is a need for further research on the biochemical and physiological effects of 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one, particularly in vivo. Overall, 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one is a highly useful tool for scientific research, and its potential applications are vast and varied.
Métodos De Síntesis
The synthesis of 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one involves a multi-step process that begins with the preparation of 2,3-diphenylfuran-5-one. This compound is then reacted with diethylamine to produce 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is a highly fluorescent compound that emits light in the green-yellow range.
Aplicaciones Científicas De Investigación
2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one is widely used in scientific research as a fluorescent probe for a variety of applications. It is commonly used for bioimaging, protein labeling, and cell tracking. Its unique chemical structure makes it highly useful for these applications because it is able to penetrate cell membranes and bind to proteins and other biomolecules. This makes it an ideal tool for studying cellular processes and protein interactions.
Propiedades
Número CAS |
193359-63-6 |
|---|---|
Nombre del producto |
2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one |
Fórmula molecular |
C20H21NO2 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
2-(diethylamino)-3,4-diphenyl-2H-furan-5-one |
InChI |
InChI=1S/C20H21NO2/c1-3-21(4-2)19-17(15-11-7-5-8-12-15)18(20(22)23-19)16-13-9-6-10-14-16/h5-14,19H,3-4H2,1-2H3 |
Clave InChI |
NWJMPKWSDOMBBD-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCN(CC)C1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
2(5H)-Furanone, 5-(diethylamino)-3,4-diphenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



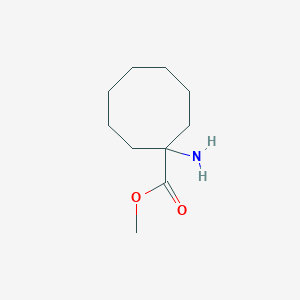
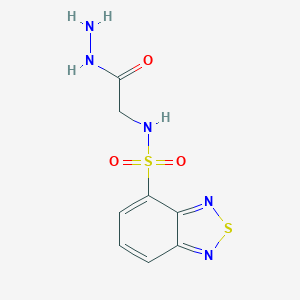
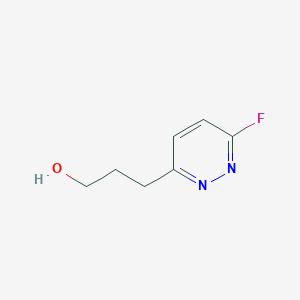
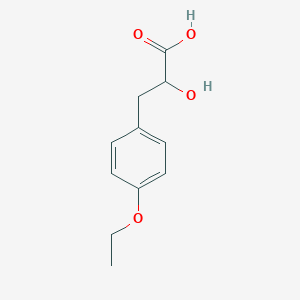
![N-(2,2-diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B71122.png)
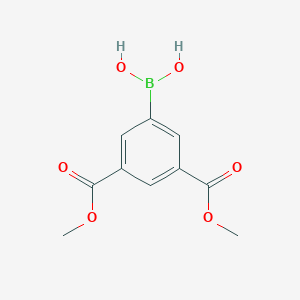
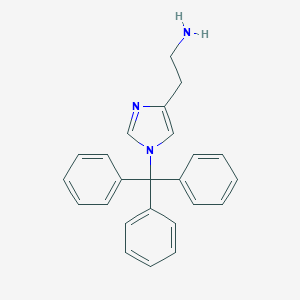
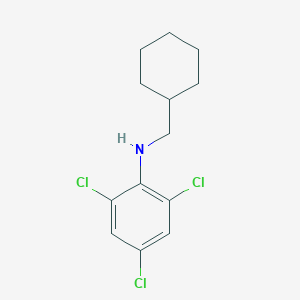
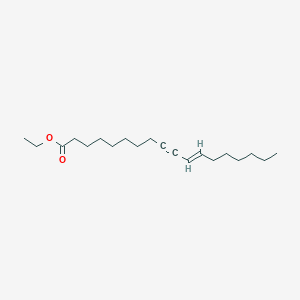
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B71134.png)
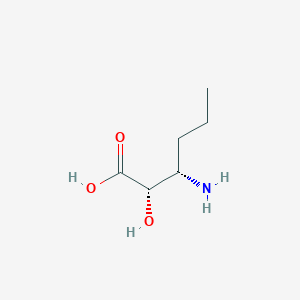
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)
